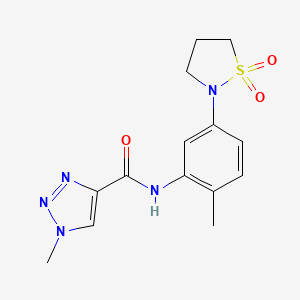

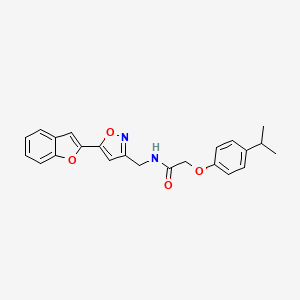

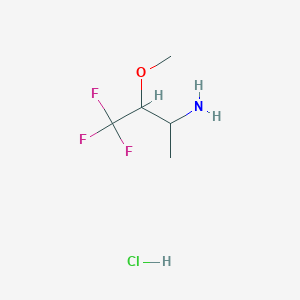

![molecular formula C14H9F3O3 B2549906 4-[3-(Trifluoromethyl)phenoxy]benzoic acid CAS No. 632366-11-1](/img/structure/B2549906.png)

4-[3-(Trifluoromethyl)phenoxy]benzoic acid

Overview

Description

4-[3-(Trifluoromethyl)phenoxy]benzoic acid is a useful research compound. Its molecular formula is C14H9F3O3 and its molecular weight is 282.218. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Analytical Applications

- Development of Novel Fluorescence Probes : Compounds similar to 4-[3-(Trifluoromethyl)phenoxy]benzoic acid have been used in the synthesis of novel fluorescence probes for detecting reactive oxygen species (ROS) and distinguishing specific species, such as hydroxyl radicals and hypochlorite. These probes offer tools for studying the roles of highly reactive oxygen species in biological and chemical systems (Setsukinai et al., 2003).

Materials Science

- Enhancement of Reactivity for Polymer Synthesis : Research has explored natural phenolic compounds, akin to this compound, for enhancing the reactivity of molecules towards polymer synthesis. Phloretic acid, for example, has been used to introduce phenolic functionalities into molecules, thereby facilitating the synthesis of benzoxazine polymers with potential applications in various fields (Trejo-Machin et al., 2017).

Environmental Science

- Treatment of Herbicides Using Membrane Bioreactor Technology : Phenoxyacetic and benzoic acid herbicides, sharing structural similarities with this compound, have been treated using membrane bioreactor (MBR) technology. This method showed high efficiency in reducing the concentrations of these herbicides in water, demonstrating an environmentally friendly approach to managing agricultural pollutants (Ghoshdastidar & Tong, 2013).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 4-[3-(Trifluoromethyl)phenoxy]benzoic acid are currently unknown . Understanding the pathways influenced by this compound and their downstream effects would provide valuable insights into its mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Properties

IUPAC Name |

4-[3-(trifluoromethyl)phenoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3/c15-14(16,17)10-2-1-3-12(8-10)20-11-6-4-9(5-7-11)13(18)19/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRTURDHKVELCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

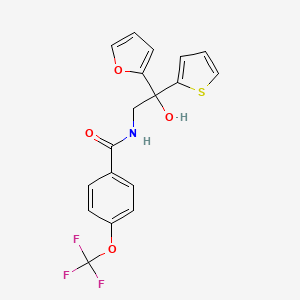

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2549827.png)

![2-{4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]phenyl}-N-(2-phenylethyl)acetamide](/img/no-structure.png)

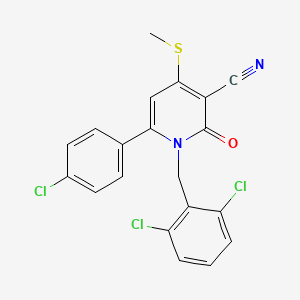

![tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate](/img/structure/B2549841.png)

![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2549842.png)